4-Amino-3-((4-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4h)-one
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Overview
Description
4-Amino-3-((4-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4h)-one is a chemical compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((4-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4h)-one typically involves the reaction of 4-chlorobenzyl chloride with 4-amino-6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-((4-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Amino-3-((4-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4h)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its herbicidal and pesticidal properties.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-3-((4-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4h)-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-methyl-1,2,4-triazin-5(4H)-one: A precursor in the synthesis of the target compound.
4-Chlorobenzyl chloride: A key reactant in the synthesis process.
Sulfoxides and sulfones: Oxidation products of the target compound.
Properties
IUPAC Name |
4-amino-3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCPYIPFHLTWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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